molecular formula C10H9ClO B1357030 5-Chloro-1-tetralone CAS No. 26673-30-3

5-Chloro-1-tetralone

Cat. No. B1357030
CAS RN: 26673-30-3
M. Wt: 180.63 g/mol
InChI Key: KCJYJBGXUCXUPC-UHFFFAOYSA-N
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Description

5-Chloro-1-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The compound is characterized by a chlorine substituent on the tetralone structure. While the provided papers do not directly discuss 5-Chloro-1-tetralone, they do provide insights into the chemistry of related tetralone compounds, which can be useful in understanding the properties and reactivity of 5-Chloro-1-tetralone.

Synthesis Analysis

The synthesis of tetralone derivatives can involve various chemical transformations. For instance, the reduction of 5,6-dimethoxy-2-amino-1-tetralone with sodium bis-(2-methoxy)-aluminum hydride followed by catalytic hydrogenation was shown to yield 5,6-dimethoxy-2-tetralone . This suggests that similar methods could potentially be applied to synthesize 5-Chloro-1-tetralone by starting with an appropriately substituted amino-tetralone and applying a suitable reducing agent and catalyst.

Molecular Structure Analysis

The molecular structure of tetralone derivatives is typically characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The paper discussing the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone provides evidence for the structure of the product based on IR, NMR, and elemental analysis . These techniques would also be applicable for confirming the structure of 5-Chloro-1-tetralone.

Chemical Reactions Analysis

Tetralone derivatives can undergo various chemical reactions. The paper on the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride indicates that under acidic conditions, a rearrangement can occur to yield a tetralone . Additionally, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone involves epoxidation followed by acid hydrolysis . These reactions highlight the reactivity of the tetralone ring system and suggest that 5-Chloro-1-tetralone could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralone derivatives can be influenced by their substituents. Although the papers do not provide specific data on the physical and chemical properties of 5-Chloro-1-tetralone, they do describe the properties of closely related compounds. For example, the presence of methoxy groups and the transformation into different derivatives can affect properties such as solubility, melting point, and reactivity . By analogy, the chlorine substituent in 5-Chloro-1-tetralone would also be expected to influence its properties, potentially making it more reactive in certain chemical reactions due to the electron-withdrawing nature of the chlorine atom.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Pathways : Research indicates the synthesis of various tetralones, including 5-chloro-1-tetralone, which is integral in producing compounds related to tetracyclines (Bhati, 1962).
  • Modification and Derivatization : Studies demonstrate the potential for modifying 5-chloro-1-tetralone. For instance, isopropylation of tetralone derivatives has been explored, providing pathways to bioactive compounds (Banerjee et al., 2019).

Biological and Pharmaceutical Research

  • Potential Analgesic and Tranquilizing Effects : Research on 5,8-disubstituted 1-tetralone Mannich bases, related to 5-chloro-1-tetralone, reveals potential analgesic and tranquilizing effects. These compounds are considered as semirigid variants of classical neuroleptic agents (Welch et al., 1977).
  • Antileishmanial Activity : A tetralone isolated from Ampelocera edentula, structurally similar to 5-chloro-1-tetralone, showed significant antileishmanial activity, highlighting the potential of tetralone compounds in treating parasitic infections (Fournet et al., 1994).
  • Monoamine Oxidase Inhibitors : Studies on α-tetralone derivatives, closely related to 5-chloro-1-tetralone, indicate their role as high-potency inhibitors of monoamine oxidase, suggesting potential applications in treating neurodegenerative and neuropsychiatric disorders (Mostert et al., 2015).

Chemical and Catalytic Properties

  • Oxidation Studies : Research shows that tetralin, a compound related to 5-chloro-1-tetralone, can be selectively oxidized to 1-tetralone using chromium aluminophosphate-5 as a catalyst, demonstrating the chemical versatility of tetralone compounds (Chen & Sheldon, 1995).

Application in Synthesis of Other Compounds

  • Intermediate for Synthesis : The transformation of tetralone derivatives into other complex molecules is a significant area of research, showcasing the utility of 5-chloro-1-tetralone asa versatile intermediate in synthesizing biologically relevant molecules. For instance, the synthesis of methoxy and hydroxy containing tetralones, which are crucial for constructing molecules of biological interest, has been explored (Ghatak et al., 2003).
  • Peptide Synthesis : Tetralinylamines derived from 1-tetralone, a compound related to 5-chloro-1-tetralone, have been studied for their use as carboxamide protecting groups in peptide synthesis. This research highlights the role of tetralone derivatives in complex organic syntheses (Gitu et al., 1998).

Electrochemical Properties

  • Electrochemical Studies : The electrochemical behavior of tetralone derivatives, including 5-chloro-1-tetralone, has been investigated. For example, the study of the electrochemical reduction of tetralone in aprotic media provides insights into its electrochemical properties and potential applications (Shekhawat et al., 2013).

Novel Pharmacological Activities

  • Anti-Inflammatory Potential : Indene and tetralene analogues, structurally related to 5-chloro-1-tetralone, have been investigated for their anti-inflammatory potential. This suggests the possibility of tetralone compounds in managing inflammation-related diseases (Mohanty et al., 2016).

Safety And Hazards

5-Chloro-1-tetralone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJYJBGXUCXUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480439
Record name 5-CHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-tetralone

CAS RN

26673-30-3
Record name 5-CHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction of alpha-butyrolactone with chlorobenzene in the presence of aluminum chloride, as described in U.S. Pat. No. 3,657,400, produced 5-chloro-3,4-dihydro-1(2H)-naphthalenone. The latter was formylated with a combination of phosphorous oxychloride and dimethylformamide, yielding 1,5-dichloro-3,4-dihydronaphthalen-2-carboxaldehyde; mp 83.5°-84°, which was then reacted with ethyl thioglycolate and triethylamine in pyridine, as described in J.C.S. Perkin I, 2956 (1973), to produce ethyl 6-chloro-4,5-dihydronaphtho[1,2-b]thiophen-1-carboxylate; mp 81°-82°.
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Synthesis routes and methods II

Procedure details

5-Amino-1-tetralone was prepared from α-tetralone according to the literature (J. Am. Chem. Soc. 1994, p4852). A mixture of 5-amino-1-tetralone (80 mg) and concentrated hydrochloric acid (1 mL) was cooled to 0° C. A solution of sodium nitrite (35 mg) in water (0.5 mL) was added dropwise to the stirring solution. The cold diazonium solution was then poured rapidly onto a stirring solution of copper (I) chloride (62 mg) in concentrated hydrochloric acid (1 mL). The reaction mixture was allowed to warn to ambient temperature and then stirred for 1.5 hours. The mixture was then extracted with ethyl acetate, washed with water, dried (MgSO4) and the solvent removed in vacuo to yield 5-chloro-1-tetralone as a brown solid (87 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FG Baddar, LS El-Assal, NA Doss - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… 5-Chloro- 1-tetralone.-yo-Chlorophenylbutyric acid (1 5 g.) was kept in anhydrous hydrogen fluoride (120 ml.) for 2 days, then worked up as usual. The product, crystallised from light …
Number of citations: 17 pubs.rsc.org
TN Wheeler - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
Sixteen pyrethroid esters derivedfrom seven novel 3-methyl-(3, 4-dihydronaphthyl) butanoic acids were synthesized. A major objective of the work was to investigate the impact on …
Number of citations: 4 pubs.acs.org
N Vicker, L Burgess, IS Chuckowree… - Journal of medicinal …, 2002 - ACS Publications
… ; 14 5-bromo-1-tetralone; 16 5-cyano-1-tetralone was prepared from 5-bromo-1-tetralone by treatment with copper(I) cyanide in DMF under standard conditions; 17 5-chloro-1-tetralone …
Number of citations: 163 pubs.acs.org
RM KOCA - 1968 - search.proquest.com
The Friedel-Crafts reaction of lactones was reinvestigated utilizing gas-liquid partition chromotography as an analytical tool. The reactions of y-butyrolactone, y-valerolactone, y_-…
Number of citations: 0 search.proquest.com
K Bhandari, N Srinivas, GBS Keshava… - European journal of …, 2009 - Elsevier
A series of novel (Z)- and (E)-2-imidazolo-/triazolo-methyl tetrahydronaphthyl oxime ethers (7–28) were synthesized as conformationally constrained analogues of oxiconazole and …
Number of citations: 100 www.sciencedirect.com

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